molecular formula C17H22N4O4S B2686272 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1903669-76-0

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2686272
CAS No.: 1903669-76-0
M. Wt: 378.45
InChI Key: GIBPECIKXNQWCF-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane ring linked to a sulfonylated 1H-imidazol-4-yl group and an o-tolyloxy ethanone moiety. The ortho-methyl substitution on the aryloxy group increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-14-5-2-3-6-15(14)25-12-17(22)20-7-4-8-21(10-9-20)26(23,24)16-11-18-13-19-16/h2-3,5-6,11,13H,4,7-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPECIKXNQWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The diazepane ring is then formed through cyclization reactions, and finally, the tolyloxy group is attached via etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s sulfonyl group may enable enzyme inhibition (e.g., SPL or carbonic anhydrase), similar to LX2931 and benzenesulfonamides, but with improved solubility over non-sulfonylated analogs .
  • The o-tolyloxy group ’s lipophilicity could improve blood-brain barrier penetration compared to para-substituted aryl groups, making it suitable for CNS targets .

Pharmacokinetic and Stability Considerations

  • Solubility : The sulfonyl group enhances aqueous solubility, but the o-tolyloxy moiety may reduce it slightly compared to polar substituents (e.g., LX2931’s hydroxyl groups) .
  • Metabolic Stability : Ortho-substitution on the aryloxy group may slow cytochrome P450-mediated metabolism, extending half-life relative to unsubstituted analogs .
  • Counterion Effects : Unlike 201b’s hydrogen oxalate (improved crystallinity), the target compound’s counterion (unspecified) could influence bioavailability and formulation .

Biological Activity

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. The compound incorporates several functional groups, including an imidazole moiety, a diazepane ring, and an ether group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Overview

The structure of this compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Key Functional Groups

  • Imidazole Ring : Known for its role in biological systems and potential as a pharmacophore.
  • Diazepane Ring : Associated with various psychoactive effects.
  • Sulfonyl Group : Enhances the compound's reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds featuring imidazole and diazepane rings often exhibit a range of pharmacological effects. These include:

  • Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest potential inhibitory effects on cancer cell proliferation.
  • CNS Activity : The diazepane component may contribute to anxiolytic or sedative effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets could lead to modulation of enzymatic activity or signal transduction pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli
AnticancerInhibition of breast cancer cells
CNS EffectsAnxiolytic activity in models

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Imidazole moietyEnhances antimicrobial activity
Diazepane ringContributes to CNS effects
Sulfonyl groupIncreases reactivity

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated significant inhibition of growth in Gram-negative bacteria, particularly E. coli, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. Further mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions to assemble the 1,4-diazepane ring, sulfonyl-imidazole moiety, and o-tolyloxy group. Critical steps include:

  • Cyclization : Use precursors like 1,4-diamine derivatives for diazepane ring formation under reflux with catalysts (e.g., acetic acid) .
  • Sulfonylation : React the diazepane intermediate with 1H-imidazole-4-sulfonyl chloride in anhydrous conditions (e.g., DCM, triethylamine) to avoid hydrolysis .
  • Purification : Employ column chromatography (silica gel, gradient elution) and HPLC for intermediates, with TLC monitoring (Rf tracking) .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 eq. for sulfonylating agents) and reaction time (4–8 hr for cyclization) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., imidazole sulfonation site) and stereochemistry of the diazepane ring. Use DMSO-d6 or CDCl3 as solvents .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) and detect by-products .
  • IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm1^{-1}) .
  • Elemental analysis : Verify purity (>95%) via CHNS combustion .

Q. How can preliminary biological activity screening be designed?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial testing : Use agar diffusion against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Dose-response curves : Apply concentrations from 1 μM–100 μM in triplicate .

Advanced Research Questions

Q. How can conformational dynamics of the diazepane ring impact target binding?

  • X-ray crystallography : Resolve crystal structures (e.g., SHELX refinement ) to analyze chair vs. boat conformations. Compare with docking poses in receptors (e.g., kinases) .
  • Dynamic NMR : Probe ring flexibility in solution (e.g., variable-temperature 1^1H NMR in DMSO-d6) to identify energy barriers for interconversion .
  • MD simulations : Use AMBER or GROMACS to model interactions with hydrophobic pockets (e.g., ATP-binding sites) .

Q. How do structural modifications (e.g., substituents on imidazole or o-tolyloxy) influence bioactivity?

  • SAR studies : Synthesize analogs (e.g., replacing o-tolyloxy with p-fluorophenyl or altering imidazole methylation) and compare IC50_{50} values .
  • Trifluoromethyl effects : Introduce CF3_3 groups to enhance lipophilicity (logP) and metabolic stability, as seen in related diazepane sulfonamides .
  • Electrostatic potential mapping : Use DFT calculations (e.g., Gaussian) to predict hydrogen-bonding interactions with target residues .

Q. How can conflicting data on enzymatic inhibition be resolved?

  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., against COX-2 or CYP450 isoforms) .
  • Off-target profiling : Screen against panels of 50+ kinases/phosphatases to identify selectivity (e.g., Eurofins Panlabs) .
  • Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to confirm binding modes .

Q. What strategies address low solubility in pharmacological assays?

  • Prodrug design : Introduce phosphate or acetate esters at the ethanone moiety for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes (e.g., 2-hydroxypropyl-β-cyclodextrin) .
  • Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) or Cremophor EL for in vitro testing .

Methodological Notes

  • Avoid commercial sources : Prioritize in-house synthesis over vendors like BenchChem .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity screening (e.g., Ames test for mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.